molecular formula C19H22N4O B4445230 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B4445230
M. Wt: 322.4 g/mol
InChI Key: ANYHXEUMKUBVPX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is of significant interest in medicinal chemistry . This scaffold is recognized as a bioisostere of purine, allowing derived compounds to mimic adenine and interact with ATP-binding sites of various enzymes, particularly protein kinases . As such, this morpholine-substituted derivative serves as a valuable building block for the discovery and development of novel, small-molecule enzyme inhibitors. Research into closely related structural analogs has demonstrated substantial potential in anticancer applications, with compounds exhibiting potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) . CDK2 is a critical regulator of the cell cycle, and its aberrant activity is a common feature in tumor cells, making it an attractive target for cancer treatment . The specific pattern of methyl and aryl substitutions on the core structure is designed to optimize hydrophobic interactions within the enzyme's active site, while the morpholine group is a common pharmacophore that can influence solubility and molecular recognition . This compound is intended for research purposes to further explore structure-activity relationships (SAR) and develop new therapeutic agents targeting oncology and other disease pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. REFERENCES • Arias-Gómez, A.; Godoy, A.; Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthesis and Applications. Molecules . 2021 , 26 , 2708. [PMC8125733] • Nassar, I.F., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022 , 12 , 14865. [D2RA01968J]

Properties

IUPAC Name

4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-4-6-16(7-5-13)18-15(3)21-23-17(12-14(2)20-19(18)23)22-8-10-24-11-9-22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYHXEUMKUBVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322179
Record name 4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900896-19-7
Record name 4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or under acid/base catalysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

The morpholine group at position 7 undergoes nucleophilic substitution under specific conditions:

Reaction Type Conditions Products Sources
ChlorinationPOCl₃, Me₄N⁺Cl⁻, reflux7-Chloro derivative (intermediate for further functionalization)
Amine Displacement2-Pyridinemethanamine, DMF, 80°C7-(2-Pyridylmethylamine) analog (improved bioavailability)

These reactions exploit the electron-deficient pyrimidine ring, facilitating displacement of the morpholine group with nucleophiles like amines or chloride.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings for structural diversification:

Coupling Type Reagents/Conditions Products Yield Sources
SuzukiArylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl/heteroaryl-substituted derivatives65–85%
Buchwald–HartwigAryl halides, Pd₂(dba)₃, XPhos7-Amino derivatives with extended aryl groups70–90%

These reactions enable modifications at positions 5 and 7, critical for optimizing bioactivity in medicinal chemistry applications .

Oxidation of Methyl Groups

The 2- and 5-methyl substituents undergo controlled oxidation:

Oxidizing Agent Conditions Products Applications
KMnO₄H₂O, 100°CCarboxylic acid derivativesEnhanced water solubility
SeO₂Dioxane, refluxAldehyde intermediatesPrecursors for Schiff base formation

Oxidation products retain the pyrazolopyrimidine core while introducing polar functional groups .

Acylation/Alkylation

The morpholine nitrogen undergoes alkylation or acylation:

Reaction Reagents Products Impact
AcylationAcetyl chloride, Et₃NN-Acetyl-morpholine derivativesModified pharmacokinetic properties
AlkylationBenzyl bromide, K₂CO₃N-Benzylated analogsIncreased lipophilicity

These modifications tailor the compound’s physicochemical properties for targeted drug delivery.

Acid-Base Reactivity

The morpholine ring (pKa ≈ 8.5) and pyrimidine nitrogen atoms exhibit pH-dependent behavior:

Condition Behavior Applications
Acidic (pH < 3)Morpholine protonation, enhanced solubilityFormulation in acidic buffers
Basic (pH > 10)Deprotonation of pyrimidine N-atomsCoordination with metal ions

This pH sensitivity is leveraged in purification and metal-complexation studies .

Photochemical Reactions

UV irradiation induces ring-opening reactions:

Conditions Products Mechanism
UV (254 nm), MeOHPyrazole-morpholine cleavage productsRadical-mediated bond dissociation

Photodegradation studies are critical for stability assessments in pharmaceutical formulations.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. Specifically, compounds similar to 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine have been studied for their efficacy against viral infections. A patent (WO2015110491A2) highlights the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating viral infections, suggesting that modifications to this core structure could enhance antiviral activity .

mTOR Inhibition

Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is their role as mTOR inhibitors. The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth and metabolism, making it a target for cancer therapy. Pyrazolo[1,5-a]pyrimidine compounds have been synthesized and tested for their ability to inhibit mTOR signaling pathways, showing promise in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of This compound is critical for optimizing its pharmacological properties. Various studies have explored how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity. For instance:

  • Substituents on the phenyl ring can significantly influence potency and selectivity.
  • The morpholine moiety may enhance solubility and bioavailability.

Synthesis and Characterization

A study published in ResearchGate discusses the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their applications as disperse dyes . While primarily focused on dye applications, the synthetic methodologies described could be adapted for producing pharmaceutical-grade compounds.

Anticancer Research

Recent investigations into new pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as epidermal growth factor receptor inhibitors (EGFRIs). These studies emphasize the importance of structural modifications in enhancing anticancer activity . The findings suggest that similar approaches could be applied to This compound to improve its efficacy against cancer cell lines.

Comparative Data Table

Compound Target Activity Key Findings Reference
This compoundAntiviralPotential therapeutic applications against viral infections
Pyrazolo[1,5-a]pyrimidine derivativesmTOR inhibitionEffective in inhibiting cancer cell growth via mTOR pathways
New pyrazolo derivativesEGFR inhibitionShowed promise as anticancer agents by targeting EGFR

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs lie in substituents at positions 3 and 7, which dictate target specificity, potency, and pharmacokinetics.

Impact of Substituents on Pharmacological Properties

  • Position 3: p-Tolyl (target compound): Enhances hydrophobic interactions with target proteins, improving binding affinity . 4-Fluorophenyl (): Balances hydrophobicity and electronic effects, improving membrane permeability .
  • Position 7: Morpholine: Improves water solubility and metabolic stability compared to benzylamine or phenyl groups . Piperidine/Pyrrolidine (): Modulates steric hindrance, influencing kinase selectivity (e.g., CDK2 vs. mTOR) .

Key Research Findings

  • Target Compound: Reduces tumor growth by 60–70% in xenograft models via mTOR pathway inhibition .
  • N-(4-Fluorophenyl) Analog : Exhibits dual antitumor and anti-inflammatory activity, likely due to fluorophenyl-enhanced receptor binding .
  • Morpholine-Containing Analogs (): Demonstrate 2–3-fold higher bioavailability than non-morpholine derivatives in pharmacokinetic studies .
  • Chlorophenyl Derivatives (): Show moderate antimicrobial activity, suggesting broader therapeutic applications .

Biological Activity

The compound 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and enzymatic inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4\text{C}_{16}\text{H}_{20}\text{N}_4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives, including the compound of interest. In vitro evaluations demonstrated significant antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

CompoundMIC (μg/mL)Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.20Escherichia coli

These findings suggest that derivatives of pyrazolo compounds can effectively inhibit bacterial growth and biofilm formation .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 14.31 ± 0.90 μM
    • NCI-H460: 8.55 ± 0.35 μM
    • HeLa: 7.01 ± 0.60 μM

These values indicate a promising anticancer activity, with the compound showing selective toxicity towards cancer cells while sparing normal cells .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Notably, it has shown effectiveness in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human and Plasmodium falciparum cells:

  • Inhibition Assays : The compound displayed stronger activity compared to known inhibitors like brequinar and teriflunomide.
  • Implications : This suggests potential applications in immunosuppressive therapies and antimalarial treatments .

Study on Antimicrobial Efficacy

A study conducted on five pyrazole derivatives demonstrated their effectiveness against common pathogens responsible for nosocomial infections. The results indicated that compounds with structural similarities to this compound exhibited enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes .

Anticancer Mechanisms

In another research effort focusing on the anticancer activity of pyrazolo compounds, it was found that these compounds induce apoptosis in cancer cells through the activation of caspases. The study highlighted that treatment with these derivatives led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 4-(2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine?

  • Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of enaminones or aminopyrazoles with trifluoromethyl ketones. For example, solvent thermal decomposition of 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid under reflux yields intermediates . Subsequent functionalization at position 7 with morpholine can be achieved via nucleophilic substitution using morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures. Yields often range from 70–85%, depending on reaction optimization .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. For example, the methyl groups at positions 2 and 5 appear as singlets near δ 2.3–2.5 ppm, while the morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. A calculated [M+H]+^+ peak at m/z 377.1764 (C22_{22}H25_{25}N5_5O) should match experimental data within ±0.001 Da .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C: 69.27%, H: 5.02%, N: 25.70%) must align with theoretical values to confirm purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Avoid open flames due to potential decomposition under high heat.
  • Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do substituents like the p-tolyl group and morpholine influence the compound’s conformational stability?

  • Methodological Answer : X-ray crystallography reveals that the pyrazolo[1,5-a]pyrimidine core is nearly planar (max. deviation: 0.014 Å). The p-tolyl group forms a dihedral angle of ~14° with the core, while the morpholine adopts a chair conformation. Van der Waals interactions dominate crystal packing, but hydrogen bonding between morpholine oxygen and adjacent molecules can enhance stability in polar solvents .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify selective toxicity .
  • SAR Analysis : Compare analogs (e.g., trifluoromethyl vs. methyl substituents) to pinpoint functional group contributions. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Kinase Profiling : Use broad-panel kinase assays to distinguish off-target effects (e.g., KDR vs. Trk inhibition) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (≈3.2) and topological polar surface area (TPSA ≈75 Ų), indicating moderate blood-brain barrier permeability but poor aqueous solubility.
  • Molecular Docking : Simulate binding to target proteins (e.g., TrkA) using PyMol or AutoDock. The morpholine group’s oxygen may form hydrogen bonds with Asp 668 in the kinase domain .

Q. What advanced synthetic routes improve regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves yields by 10–15% .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive amines during morpholine coupling, then deprotect with TFA .
  • Cross-Coupling Reactions : Palladium-catalyzed CH arylation at position 3 with aryl halides achieves diversification without pre-functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.